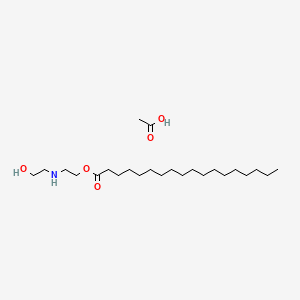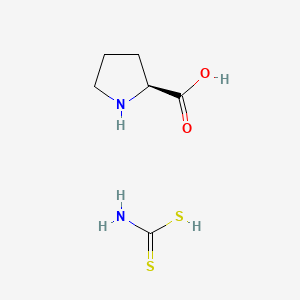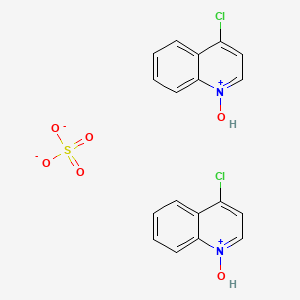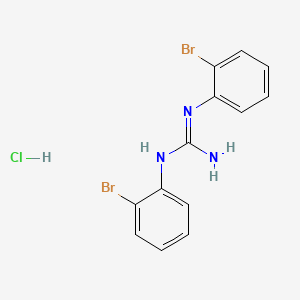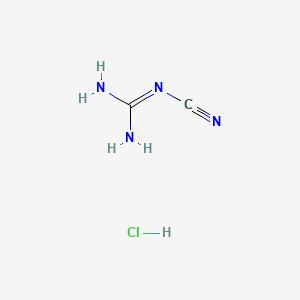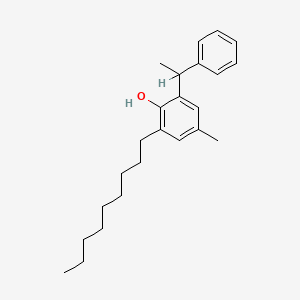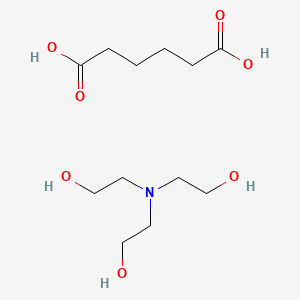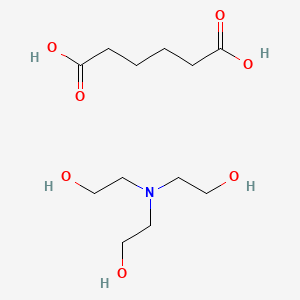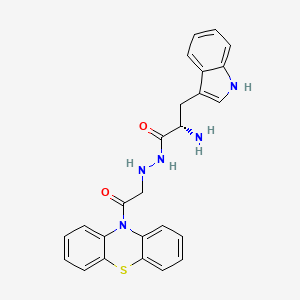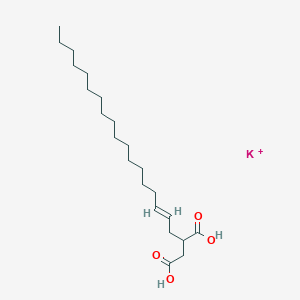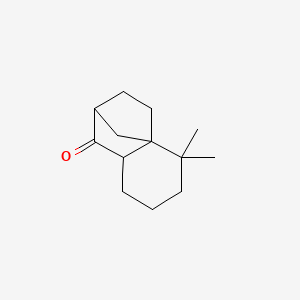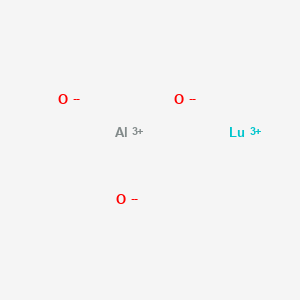
Aluminium lutetium trioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminium lutetium trioxide is a compound composed of aluminium, lutetium, and oxygen It is a member of the rare earth oxides family, known for its unique properties and applications in various scientific fields The compound is typically represented by the chemical formula AlLuO3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aluminium lutetium trioxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, and co-precipitation techniques. The solid-state reaction involves mixing aluminium oxide (Al2O3) and lutetium oxide (Lu2O3) powders in stoichiometric ratios, followed by high-temperature calcination. The sol-gel process involves the hydrolysis and condensation of metal alkoxides, leading to the formation of a gel that is subsequently dried and calcined to obtain the desired oxide. Co-precipitation involves the simultaneous precipitation of aluminium and lutetium hydroxides from a solution, followed by calcination to form the oxide.
Industrial Production Methods: In industrial settings, this compound is typically produced using high-temperature solid-state reactions due to their scalability and cost-effectiveness. The raw materials, aluminium oxide and lutetium oxide, are mixed in precise ratios and subjected to temperatures ranging from 1200°C to 1600°C to ensure complete reaction and formation of the trioxide compound.
Analyse Des Réactions Chimiques
Types of Reactions: Aluminium lutetium trioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can react with strong acids and bases, demonstrating its amphoteric nature.
Common Reagents and Conditions:
Oxidation: In the presence of oxygen at high temperatures, this compound can form higher oxides.
Reduction: Reducing agents such as hydrogen or carbon monoxide can reduce the compound to its constituent metals.
Substitution: The compound can undergo substitution reactions with other metal oxides or halides under appropriate conditions.
Major Products Formed:
Oxidation: Formation of higher oxides or mixed oxides.
Reduction: Formation of elemental aluminium and lutetium.
Substitution: Formation of mixed metal oxides or halides.
Applications De Recherche Scientifique
Aluminium lutetium trioxide has a wide range of applications in scientific research due to its unique properties:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and polymerization.
Biology: Investigated for its potential use in biomedical imaging and drug delivery systems due to its biocompatibility.
Medicine: Explored for its use in radiotherapy as a component of lutetium-based radiopharmaceuticals.
Industry: Utilized in the production of advanced ceramics, optical materials, and electronic devices due to its high thermal stability and electrical insulation properties.
Mécanisme D'action
The mechanism by which aluminium lutetium trioxide exerts its effects is primarily related to its ability to interact with various molecular targets and pathways. In catalysis, the compound provides active sites for chemical reactions, enhancing reaction rates and selectivity. In biomedical applications, its biocompatibility and ability to penetrate biological tissues make it an effective agent for imaging and drug delivery. The compound’s high thermal stability and electrical insulation properties are attributed to its robust crystal structure and strong metal-oxygen bonds.
Comparaison Avec Des Composés Similaires
Aluminium Oxide (Al2O3): Known for its hardness and thermal stability, used in abrasives and refractories.
Lutetium Oxide (Lu2O3): Used in ceramics, glass, and as a catalyst in various chemical reactions.
Yttrium Oxide (Y2O3): Similar to lutetium oxide, used in ceramics and as a phosphor in display technologies.
Uniqueness of Aluminium Lutetium Trioxide: this compound combines the properties of both aluminium oxide and lutetium oxide, resulting in a compound with enhanced thermal stability, electrical insulation, and catalytic activity. Its unique combination of properties makes it suitable for advanced applications in materials science, catalysis, and biomedical research.
Propriétés
Numéro CAS |
37233-67-3 |
|---|---|
Formule moléculaire |
AlLuO3 |
Poids moléculaire |
249.947 g/mol |
Nom IUPAC |
aluminum;lutetium(3+);oxygen(2-) |
InChI |
InChI=1S/Al.Lu.3O/q2*+3;3*-2 |
Clé InChI |
OFOSXJVLRUUEEW-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[O-2].[O-2].[Al+3].[Lu+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


